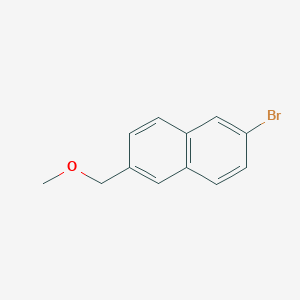

2-Bromo-6-methoxymethylnaphtalene

Description

BenchChem offers high-quality 2-Bromo-6-methoxymethylnaphtalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-methoxymethylnaphtalene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H11BrO |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

2-bromo-6-(methoxymethyl)naphthalene |

InChI |

InChI=1S/C12H11BrO/c1-14-8-9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,8H2,1H3 |

InChI Key |

KRRNXNZQQPMQPU-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC2=C(C=C1)C=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-methoxymethylnaphthalene and its Synthetic Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Naphthalene Scaffold

The naphthalene backbone is a privileged structure in medicinal chemistry and materials science, offering a rigid, aromatic scaffold for the development of novel therapeutic agents and functional materials. Specific substitution patterns on the naphthalene ring are key to modulating the physicochemical and biological properties of the resulting compounds. This guide focuses on the chemical landscape of 2-bromo-substituted 6-functionalized naphthalenes, with a primary focus on the target molecule, 2-Bromo-6-methoxymethylnaphthalene.

While direct literature on 2-Bromo-6-methoxymethylnaphthalene is sparse, a comprehensive understanding of its properties and potential applications can be derived from a detailed analysis of its close structural analogs: 2-Bromo-6-methoxynaphthalene and 2-(Bromomethyl)-6-methoxynaphthalene. These precursors provide the foundational chemistry necessary to access the target molecule and predict its behavior. This guide will provide an in-depth look at the synthesis, properties, and applications of these key building blocks, culminating in a proposed synthetic route to 2-Bromo-6-methoxymethylnaphthalene.

Part 1: The Core Building Block: 2-Bromo-6-methoxynaphthalene

2-Bromo-6-methoxynaphthalene is a crucial intermediate, most notably in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1][2] Its chemical properties are well-documented, making it an excellent starting point for our analysis.

Chemical Structure and Properties

The presence of an electron-donating methoxy group and an electron-withdrawing bromine atom on the naphthalene ring influences its reactivity in various organic transformations.[3]

| Property | Value |

| Molecular Formula | C₁₁H₉BrO |

| Molecular Weight | 237.09 g/mol |

| CAS Number | 5111-65-9 |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | 106-109 °C |

| Solubility | Moderately soluble in organic solvents like ethanol and dichloromethane; less soluble in water.[3] |

| Spectroscopic Data | 1H NMR, 13C NMR, and IR data are available and confirm the structure.[5][6] |

Synthesis of 2-Bromo-6-methoxynaphthalene

Several patented methods exist for the synthesis of 2-Bromo-6-methoxynaphthalene. A common industrial approach involves the bromination of 2-naphthol, followed by methylation.[7] An alternative route starts with the bromination of 2-methoxynaphthalene.[1][8]

Protocol 1: Synthesis from 2-Methoxynaphthalene [1][8]

This process involves the bromination of 2-methoxynaphthalene to form a dibromo intermediate, which is then selectively dehalogenated.

Step-by-Step Methodology:

-

Bromination: A solution of bromine (81 g) in glacial acetic acid (25 cm³) is added over 35 minutes to a stirred suspension of 2-methoxynaphthalene (39.25 g) in glacial acetic acid (125 cm³) at 30°C. The temperature is maintained at 40-45°C. The mixture is stirred for an additional 1.5 hours at 45°C to complete the formation of 1,6-dibromo-2-methoxynaphthalene.[8]

-

Dehalogenation: Iron powder (14 g) is added in small portions over 1.5 hours, controlling the exotherm with a cold bath. The mixture is stirred at 45°C until the dibromo intermediate is consumed (monitored by TLC).[8]

-

Work-up and Isolation: The reaction mixture is diluted with water (0.5 L). The solid product is filtered, washed with water, and dissolved in dichloromethane. The organic solution is washed with 5% NaOH, dried, and evaporated to yield crude 2-Bromo-6-methoxynaphthalene.[8]

-

Purification: The crude product can be purified by crystallization from isobutanol to yield a pure product with a melting point of 105-106°C.[8]

Caption: Synthetic workflow for 2-Bromo-6-methoxynaphthalene.

Applications in Drug Development

The primary application of 2-Bromo-6-methoxynaphthalene is as a key starting material for the synthesis of Nabumetone, an NSAID. This transformation is typically achieved via a Heck reaction.[9]

Caption: Reaction pathway from 2-Bromo-6-methoxynaphthalene to Nabumetone.

Part 2: The Reactive Intermediate: 2-(Bromomethyl)-6-methoxynaphthalene

To understand the synthesis of the "methoxymethyl" target, we must first consider the "bromomethyl" analogue. 2-(Bromomethyl)-6-methoxynaphthalene is a versatile bifunctional molecule.[10] The naphthalene core provides fluorescence properties, while the bromomethyl group is a reactive handle for nucleophilic substitution.[10]

Synthesis of 2-(Bromomethyl)-6-methoxynaphthalene

This compound is typically synthesized via free-radical bromination of 2-methyl-6-methoxynaphthalene using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like AIBN.[10]

Protocol 2: Synthesis of 2-(Bromomethyl)-6-methoxynaphthalene [10]

Step-by-Step Methodology:

-

Reaction Setup: In a dry three-necked flask, dissolve 2-methyl-6-methoxynaphthalene and a catalytic amount of AIBN in dry carbon tetrachloride.

-

Bromination: Heat the solution to reflux. Gradually add a slurry of NBS and a small amount of AIBN in dry carbon tetrachloride over 2.5 hours.

-

Reaction Completion: Continue refluxing for an additional 30 minutes after the addition is complete.

-

Work-up: Cool the reaction mixture and filter off the succinimide byproduct. Wash the solid with carbon tetrachloride.

-

Isolation: Combine the filtrate and washings and remove the solvent under vacuum. Dissolve the residue in toluene.

-

Purification: Wash the toluene solution with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization.[10]

Part 3: Proposed Synthesis of 2-Bromo-6-methoxymethylnaphthalene

With a thorough understanding of the precursor chemistry, we can now propose a reliable synthetic route to the target molecule, 2-Bromo-6-methoxymethylnaphthalene. A logical approach would be to first synthesize 2-methyl-6-bromonaphthalene and then perform a two-step functional group transformation at the methyl group. However, a more direct route, leveraging the known reactivity of benzylic bromides, would be the nucleophilic substitution of 2-bromo-6-(bromomethyl)naphthalene with a methoxide source. The synthesis of 2-bromo-6-(bromomethyl)naphthalene is cited as being achievable from methyl 6-bromo-2-naphthoate.[11]

Protocol 3: Proposed Synthesis of 2-Bromo-6-methoxymethylnaphthalene

This proposed synthesis involves the conversion of the bromomethyl group of 2-bromo-6-(bromomethyl)naphthalene to a methoxymethyl group.

Step-by-Step Methodology:

-

Preparation of Methoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol at 0°C.

-

Nucleophilic Substitution: Dissolve 2-bromo-6-(bromomethyl)naphthalene in a suitable anhydrous solvent such as THF or DMF. Cool this solution to 0°C.

-

Reaction: Slowly add the freshly prepared sodium methoxide solution to the solution of 2-bromo-6-(bromomethyl)naphthalene. Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Quenching and Work-up: Once the reaction is complete, carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-Bromo-6-methoxymethylnaphthalene can then be purified by column chromatography on silica gel.

Caption: Proposed synthetic route to 2-Bromo-6-methoxymethylnaphthalene.

Conclusion and Future Outlook

2-Bromo-6-methoxymethylnaphthalene represents an intriguing, yet underexplored, building block for organic synthesis. By leveraging the well-established chemistry of its structural analogs, 2-Bromo-6-methoxynaphthalene and 2-(Bromomethyl)-6-methoxynaphthalene, a clear path to its synthesis can be delineated. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to produce and investigate the properties and potential applications of this compound. The unique combination of a bromo-substituent, ideal for cross-coupling reactions, and a methoxymethyl group, which can influence solubility and metabolic stability, makes 2-Bromo-6-methoxymethylnaphthalene a promising candidate for future studies in drug discovery and materials science.

References

-

PrepChem. (n.d.). Synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved from [Link]

- Google Patents. (n.d.). US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

-

European Patent Office. (n.d.). EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved from [Link]

- Google Patents. (n.d.). EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

-

SpectraBase. (n.d.). 2-Bromo-6-methoxy-1-vinyl-3,4-dihydro-naphthalene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. Retrieved from [Link]

- Google Patents. (n.d.). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

Sources

- 1. US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. CAS 5111-65-9: 2-Bromo-6-methoxynaphthalene | CymitQuimica [cymitquimica.com]

- 4. A19450.18 [thermofisher.com]

- 5. 2-Bromo-6-methoxynaphthalene(5111-65-9) 1H NMR [m.chemicalbook.com]

- 6. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. 2-Bromo-6-methoxynaphthalene | 5-HT Receptor | TargetMol [targetmol.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Page loading... [guidechem.com]

A Comprehensive Technical Guide to 2-Bromo-6-methoxynaphthalene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methoxynaphthalene is a key aromatic compound that serves as a vital intermediate in the realm of organic synthesis and pharmaceutical development.[1] Its naphthalene core, substituted with bromo and methoxy groups, provides a versatile scaffold for the construction of more complex molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[2] This guide offers an in-depth exploration of 2-Bromo-6-methoxynaphthalene, covering its fundamental properties, synthesis protocols, and significant applications, with a particular focus on its role in the synthesis of Nabumetone and as an impurity in Naproxen.[3][4][5] The CAS Number for 2-Bromo-6-methoxynaphthalene is 5111-65-9 .[3][4][6][7]

Physicochemical Properties

Understanding the physicochemical properties of 2-Bromo-6-methoxynaphthalene is crucial for its handling, storage, and application in synthetic chemistry. The compound is a white to off-white or light beige solid, stable under recommended storage conditions.[1][3] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5111-65-9 | [3][4][6][7] |

| Molecular Formula | C11H9BrO | [1][3][6][7] |

| Molecular Weight | 237.09 g/mol | [4][5][6] |

| Melting Point | 106-109 °C | [3][4] |

| Boiling Point | 160-164 °C at 3 mmHg | [3] |

| Appearance | White to off-white solid/powder | [1][3] |

| Solubility | Soluble in DMSO, organic solvents; Insoluble in water | [1][3] |

| Purity | >97% | [1][4] |

Synthesis of 2-Bromo-6-methoxynaphthalene

The synthesis of 2-Bromo-6-methoxynaphthalene is a multi-step process that has been well-documented in the scientific literature. A common and effective pathway involves the bromination of a naphthalene derivative followed by methylation or vice-versa.[1][2]

Synthetic Pathway Overview

A prevalent method for the synthesis of 2-Bromo-6-methoxynaphthalene initiates with the bromination of 2-naphthol, followed by methylation.[2] An alternative approach involves the bromination of 2-methoxynaphthalene.[8] The choice of starting material and reaction conditions can influence the overall yield and purity of the final product. A patented process highlights a three-step synthesis from 2-naphthol, involving bromination to 1,6-dibromo-2-naphthol, reduction to 6-bromo-2-naphthol, and subsequent methylation.[9]

Caption: General synthetic pathway for 2-Bromo-6-methoxynaphthalene starting from 2-Naphthol.

Detailed Experimental Protocol: Synthesis from 2-Methoxynaphthalene

This protocol describes the synthesis of 2-Bromo-6-methoxynaphthalene from 2-methoxynaphthalene.[8]

Materials:

-

2-methoxynaphthalene

-

Glacial acetic acid (CH3COOH)

-

Bromine (Br2)

-

Iron powder (Fe)

-

Dichloromethane (CH2Cl2)

-

Sodium hydroxide (NaOH) solution (5%)

-

Isobutanol

Procedure:

-

Suspend 39.25 g of 2-methoxynaphthalene in 125 cm³ of glacial acetic acid in a suitable reaction vessel with vigorous stirring and heat to 30°C.

-

Prepare a solution of 81 g of bromine in 25 cm³ of glacial acetic acid.

-

Add the bromine solution to the stirred suspension over 35 minutes, maintaining the reaction temperature between 40-45°C. It is important to control the addition rate to prevent the escape of hydrobromic acid from the reaction medium.

-

After the addition is complete, continue stirring the mixture for 1.5 hours at 45°C to ensure the reaction goes to completion.

-

In small portions, add 14 g of powdered iron to the reaction mixture over 1.5 hours. Use a cold bath to manage the exothermic reaction as needed.

-

Stir the mixture at 45°C until the disappearance of 1,6-dibromo-2-methoxy-naphthalene is confirmed by thin-layer chromatography.

-

Dilute the reaction mixture with 0.5 liters of water.

-

Filter the crude product and wash it with water.

-

Dissolve the filtered solid in dichloromethane.

-

Wash the dichloromethane solution with a 5% sodium hydroxide solution, then dehydrate and evaporate the solvent.

-

The resulting crude 2-Bromo-6-methoxynaphthalene can be purified by crystallization from isobutanol (e.g., 250 cm³) to yield a pure product with a melting point of 105-106°C.[8]

Applications in Drug Development

2-Bromo-6-methoxynaphthalene is a cornerstone intermediate in the synthesis of several pharmaceuticals, most notably the NSAID Nabumetone.[2][3][4]

Synthesis of Nabumetone

Nabumetone, with the chemical name 4-(6-methoxy-2-naphthalenyl)-2-butanone, is synthesized using 2-Bromo-6-methoxynaphthalene as a key precursor.[3][4] The synthesis typically involves a Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction.[4]

Caption: Simplified schematic of Nabumetone synthesis via a Heck reaction.

Role as a Naproxen Impurity

2-Bromo-6-methoxynaphthalene is also recognized as an impurity in the synthesis of Naproxen, another widely used NSAID.[3][5] Its presence as an impurity, designated as "Naproxen Impurity N," underscores the importance of stringent purification and analytical monitoring during the manufacturing process of Naproxen to ensure the final drug product's safety and efficacy.[3][5]

Spectroscopic Data

The structural elucidation of 2-Bromo-6-methoxynaphthalene is confirmed through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy group protons.[10]

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct resonances for each carbon atom in the molecule, confirming the naphthalene backbone and the positions of the bromo and methoxy substituents.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-6-methoxynaphthalene. It is classified as harmful if swallowed and causes skin and serious eye irritation.[5][11] It may also cause respiratory irritation.[11]

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store locked up.

Conclusion

2-Bromo-6-methoxynaphthalene is a chemical intermediate of significant industrial and pharmaceutical importance. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for the synthesis of valuable active pharmaceutical ingredients. A thorough understanding of its chemistry, synthesis, and handling is essential for researchers and professionals in the field of drug development and organic synthesis. The continued application of this compound in the pharmaceutical industry highlights its enduring value in the creation of important medicines.

References

- 2-BROMO-6-METHOXY-NAPHTHALENE - Best Quality at Attractive Price - Alpha Chemika. (URL: )

- Synthesis and Applications of Functionalized Materials Using 2-(Bromomethyl)-6-methoxynaphthalene - Benchchem. (URL: )

-

Synthesis of 2-methoxy-6-bromo-naphthalene - PrepChem.com. (URL: [Link])

-

2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem. (URL: [Link])

- WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google P

Sources

- 1. 2-BROMO-6-METHOXY-NAPHTHALENE - Best Quality at Attractive Price [alphachemikaindia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Bromo-6-methoxynaphthalene CAS#: 5111-65-9 [m.chemicalbook.com]

- 4. 2-ブロモ-6-メトキシナフタレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. A19450.18 [thermofisher.com]

- 8. prepchem.com [prepchem.com]

- 9. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 10. 2-Bromo-6-methoxynaphthalene(5111-65-9) 1H NMR spectrum [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Navigating Naphthalene Scaffolds: A Technical Guide to 6-Bromo-2-(methoxymethyl)naphthalene and its Isomeric Landscape

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Target and its Elusive Nature

In the landscape of medicinal chemistry and materials science, substituted naphthalene derivatives serve as pivotal structural motifs. Their rigid, aromatic framework allows for the precise spatial orientation of functional groups, influencing biological activity and material properties. This guide addresses the chemical identity and technical profile of 6-Bromo-2-(methoxymethyl)naphthalene .

Initial investigation reveals that while the structural concept of 6-Bromo-2-(methoxymethyl)naphthalene is chemically sound, it represents a less-documented member of the brominated methoxy-naphthalene family. In contrast, its isomer, 2-Bromo-6-methoxynaphthalene , is a well-characterized and commercially significant compound, notably serving as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Nabumetone.[1][2]

This guide will first establish the correct nomenclature for the requested compound and then, in light of the limited available data, provide a comprehensive technical overview of its well-studied isomer, 2-Bromo-6-methoxynaphthalene. This comparative approach offers valuable, field-proven insights into the synthesis, properties, and applications of this class of compounds, providing a robust knowledge base for researchers.

Part 1: 6-Bromo-2-(methoxymethyl)naphthalene: Nomenclature and Identification

IUPAC Name

The formal IUPAC name for the compound with a bromo group at the 6th position and a methoxymethyl group at the 2nd position of a naphthalene ring is 6-bromo-2-(methoxymethyl)naphthalene .

Synonyms

Due to its limited presence in scientific literature and commercial catalogs, there are no widely recognized synonyms for 6-bromo-2-(methoxymethyl)naphthalene.

Structural Representation

Caption: Structure of 6-bromo-2-(methoxymethyl)naphthalene.

Part 2: The Well-Characterized Isomer: A Comprehensive Guide to 2-Bromo-6-methoxynaphthalene

As a senior application scientist, it is crucial to leverage existing, validated knowledge. The following sections provide a detailed technical guide on 2-Bromo-6-methoxynaphthalene, a compound of significant interest in drug development.

IUPAC Name and Synonyms

-

IUPAC Name: 2-bromo-6-methoxynaphthalene[3]

-

Synonyms: 6-Bromo-2-methoxynaphthalene, 6-Methoxy-2-bromonaphthalene, 2-Methoxy-6-bromonaphthalene, BMN[3][4][5]

Synthesis of 2-Bromo-6-methoxynaphthalene

The synthesis of 2-Bromo-6-methoxynaphthalene is well-documented, with common pathways starting from β-naphthol or 2-methoxy-naphthalene.

2.2.1 Synthesis from 2-Methoxy-naphthalene

A prevalent method involves the bromination of 2-methoxy-naphthalene to form 1,6-dibromo-2-methoxy-naphthalene, followed by a dehalogenation step.[6][7]

Experimental Protocol:

-

Bromination: A solution of bromine in glacial acetic acid is added to a stirred suspension of 2-methoxy-naphthalene, also in glacial acetic acid, at a controlled temperature (e.g., 30-45°C).[8]

-

Dehalogenation: After the completion of the bromination, powdered iron is added in portions to the reaction mixture. This step selectively removes the bromine atom at the 1-position.[6]

-

Work-up and Purification: The reaction mixture is diluted with water, and the crude product is filtered. The product is then dissolved in a suitable organic solvent (e.g., dichloromethane), washed, dried, and the solvent is evaporated.[8] The final product can be purified by crystallization from a solvent like isobutanol.[6][8]

Causality Behind Experimental Choices:

-

The use of glacial acetic acid as a solvent provides a polar medium that can facilitate the electrophilic aromatic substitution of bromine.

-

The addition of iron for dehalogenation is a cost-effective and efficient method for selectively removing the more reactive α-bromo substituent.

-

Crystallization is a standard and effective method for purifying the final product to the high degree required for subsequent pharmaceutical applications.

2.2.2 Synthesis from β-Naphthol

An alternative route involves the bromination of β-naphthol, followed by methylation.[1]

Experimental Protocol:

-

Bromination: β-naphthol is dissolved in a solvent like butanol and treated with bromine.[1]

-

Methylation: The resulting 6-bromo-β-naphthol is then methylated using a methylating agent such as methyl bromide in the presence of a base like sodium hydroxide.[1]

-

Isolation: The product, 2-bromo-6-methoxynaphthalene, precipitates and can be isolated by filtration, washing, and drying.[1]

Workflow Diagram:

Caption: Synthetic pathways to 2-Bromo-6-methoxynaphthalene.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrO | [2][4] |

| Molecular Weight | 237.09 g/mol | [2][3] |

| Melting Point | 106-109 °C | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents like chloroform and DMSO | [9] |

Applications in Drug Development

The primary application of 2-Bromo-6-methoxynaphthalene is as a key intermediate in the synthesis of Nabumetone .[1][2] Nabumetone is a non-steroidal anti-inflammatory drug used to treat pain and inflammation. The synthesis typically involves a Heck reaction.[2]

Signaling Pathway Context (Hypothetical for illustrative purposes):

While 2-Bromo-6-methoxynaphthalene is a synthetic intermediate and does not have a direct signaling pathway, its end-product, Nabumetone, acts by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Caption: Mechanism of action of Nabumetone.

Part 3: Conclusion and Future Directions

This technical guide has clarified the identity of 6-bromo-2-(methoxymethyl)naphthalene and highlighted the current scarcity of dedicated research on this specific isomer. In contrast, the wealth of information available for 2-Bromo-6-methoxynaphthalene underscores its importance as a versatile building block in pharmaceutical synthesis. The detailed protocols and established applications for this isomer provide a solid foundation for researchers exploring related naphthalene scaffolds. Future research could focus on developing synthetic routes to the less-common 6-bromo-2-(methoxymethyl)naphthalene and evaluating its unique properties and potential applications, thereby expanding the chemical space of functionalized naphthalenes.

References

-

PrepChem.com. (n.d.). Synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved March 2, 2026, from [Link]

- Google Patents. (n.d.). US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- Google Patents. (n.d.). EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

-

PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. Retrieved March 2, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-ブロモ-6-メトキシナフタレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS 5111-65-9: 2-Bromo-6-methoxynaphthalene | CymitQuimica [cymitquimica.com]

- 6. US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 7. EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Page loading... [guidechem.com]

2-Bromo-6-(methoxymethyl)naphthalene molecular weight and formula

An In-depth Technical Guide to 2-Bromo-6-(methoxymethyl)naphthalene: Properties, Synthesis, and Applications

Introduction

2-Bromo-6-(methoxymethyl)naphthalene is a halogenated aromatic compound with a naphthalene scaffold. This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic route, and its potential applications in research and development, particularly in the fields of medicinal chemistry and materials science. It is important to note that while extensive data exists for the related compound 2-Bromo-6-methoxynaphthalene, there is a scarcity of publicly available experimental data for 2-Bromo-6-(methoxymethyl)naphthalene. Therefore, some of the information presented herein is based on established chemical principles and extrapolation from closely related analogues.

Physicochemical Properties

The fundamental properties of 2-Bromo-6-(methoxymethyl)naphthalene are summarized in the table below. The molecular formula and weight are calculated based on its chemical structure.

| Property | Value |

| Molecular Formula | C₁₂H₁₁BrO |

| Molecular Weight | 251.12 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone |

Chemical Structure

Caption: 2D structure of 2-Bromo-6-(methoxymethyl)naphthalene.

Synthesis Protocol

A plausible synthetic route for 2-Bromo-6-(methoxymethyl)naphthalene involves a two-step process starting from the more readily available 2-bromo-6-methylnaphthalene. The first step is a radical bromination of the methyl group, followed by a nucleophilic substitution with sodium methoxide.

Step 1: Synthesis of 2-Bromo-6-(bromomethyl)naphthalene

This procedure is adapted from the synthesis of similar benzylic bromides.

Materials:

-

2-Bromo-6-methylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-bromo-6-methylnaphthalene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-bromo-6-(bromomethyl)naphthalene.

Step 2: Synthesis of 2-Bromo-6-(methoxymethyl)naphthalene

Materials:

-

2-Bromo-6-(bromomethyl)naphthalene

-

Sodium methoxide

-

Methanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Dissolve 2-bromo-6-(bromomethyl)naphthalene in anhydrous methanol in a round-bottom flask under an inert atmosphere.

-

Add a stoichiometric amount of sodium methoxide to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-bromo-6-(methoxymethyl)naphthalene.

Caption: Proposed two-step synthesis of 2-Bromo-6-(methoxymethyl)naphthalene.

Applications in Research and Drug Development

While specific applications of 2-Bromo-6-(methoxymethyl)naphthalene are not documented, its structure suggests significant potential as a versatile building block in organic synthesis and medicinal chemistry.

Intermediate in Organic Synthesis

The bromine atom on the naphthalene ring is a key functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at the 2-position of the naphthalene core, enabling the synthesis of a wide range of complex organic molecules.

Scaffold for Drug Discovery

The naphthalene core is a common motif in many biologically active compounds. The presence of the bromo- and methoxymethyl- groups provides two distinct points for chemical modification, making 2-Bromo-6-(methoxymethyl)naphthalene an attractive scaffold for the development of new therapeutic agents. The methoxymethyl ether is generally stable but can be cleaved under specific acidic conditions, potentially serving as a protecting group or a point for further functionalization.

Caption: Potential applications derived from the chemical structure.

Safety and Handling

As with any brominated organic compound, 2-Bromo-6-(methoxymethyl)naphthalene should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Direct contact with skin and eyes should be avoided, and inhalation of any dust or vapors should be prevented. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for structurally similar compounds until specific data for the title compound becomes available.

Conclusion

2-Bromo-6-(methoxymethyl)naphthalene is a promising but currently under-documented chemical entity. Its structural features suggest considerable utility as an intermediate in the synthesis of complex organic molecules for applications in drug discovery and materials science. The synthetic pathway proposed in this guide offers a viable route to access this compound, which should facilitate further investigation into its chemical and biological properties. As research progresses, a more detailed and experimentally validated understanding of this compound is anticipated.

References

Due to the limited direct literature on 2-Bromo-6-(methoxymethyl)naphthalene, this guide has been constructed based on established chemical principles and data from analogous compounds. For further reading on related synthetic methodologies and applications, the following resources are recommended:

- Synthesis of 2-bromo-6-methoxynaphthalene: Information on the synthesis of the closely related compound can provide insights into the reactivity of the bromonaphthalene scaffold.

- Radical Bromination of Alkylarenes: Literature on the free-radical bromination of benzylic positions using N-bromosuccinimide.

- Williamson Ether Synthesis: Protocols and mechanisms for the formation of ethers

- Cross-Coupling Reactions: Reviews and primary literature on Suzuki, Heck, and Sonogashira reactions involving aryl bromides.

A Technical Guide to Differentiating 2-Bromo-6-methoxynaphthalene and 2-(Bromomethyl)-6-methoxynaphthalene for Researchers and Drug Development Professionals

In the landscape of pharmaceutical intermediates and molecular probes, precision in identifying and utilizing the correct chemical entity is paramount. This guide provides an in-depth technical comparison of two structurally related but functionally distinct naphthalene derivatives: 2-Bromo-6-methoxynaphthalene and 2-(Bromomethyl)-6-methoxynaphthalene. A clear understanding of their unique chemical properties is crucial for their effective application in drug discovery and materials science.

Unveiling the Core Structural and Physicochemical Distinctions

The fundamental difference between these two compounds lies in the position of the bromine atom, which dictates their chemical reactivity and subsequent applications. In 2-Bromo-6-methoxynaphthalene, the bromine is directly attached to the aromatic naphthalene ring, rendering it an aryl bromide. Conversely, in 2-(Bromomethyl)-6-methoxynaphthalene, the bromine is bonded to a methyl group which is, in turn, attached to the naphthalene core, classifying it as a benzylic bromide.

This seemingly subtle structural variance has profound implications for their chemical behavior. Aryl bromides, like 2-Bromo-6-methoxynaphthalene, are generally less reactive in nucleophilic substitution reactions but are excellent partners in cross-coupling reactions. In contrast, benzylic bromides, such as 2-(Bromomethyl)-6-methoxynaphthalene, are highly susceptible to nucleophilic attack, making them potent alkylating agents.[1]

A summary of their key physicochemical properties is presented below for a direct comparison.

| Property | 2-Bromo-6-methoxynaphthalene | 2-(Bromomethyl)-6-methoxynaphthalene |

| CAS Number | 5111-65-9[2] | 73022-40-9[3] |

| Molecular Formula | C₁₁H₉BrO[2] | C₁₂H₁₁BrO[3] |

| Molecular Weight | 237.09 g/mol [2] | 251.12 g/mol [3] |

| Melting Point | 106-109 °C[4] | Not consistently reported |

| Appearance | White to off-white solid | White to off-white solid (inferred)[5] |

| Solubility | Soluble in DMSO, moderately soluble in ethanol and dichloromethane, insoluble in water.[6][7] | Inferred to be soluble in organic solvents. |

| XLogP3 (Computed) | 4.2[2] | 3.7[5] |

Synthesis Pathways: A Tale of Two Brominations

The synthetic routes to these two molecules are distinct, reflecting the different reactivities of the starting materials and the desired location of the bromine atom.

Synthesis of 2-Bromo-6-methoxynaphthalene

The industrial synthesis of 2-Bromo-6-methoxynaphthalene is a multi-step process that typically begins with β-naphthol. The key steps involve the bromination of the naphthalene ring, followed by methylation of the hydroxyl group.

A common synthetic approach involves the following transformations:

-

Bromination of β-Naphthol: β-naphthol is first brominated to yield 1,6-dibromo-β-naphthol.

-

Reduction: The 1,6-dibromo-β-naphthol is then selectively reduced to 6-bromo-β-naphthol.

-

Methylation: Finally, the hydroxyl group of 6-bromo-β-naphthol is methylated to afford 2-Bromo-6-methoxynaphthalene.[5]

Synthesis of 2-(Bromomethyl)-6-methoxynaphthalene

The synthesis of 2-(Bromomethyl)-6-methoxynaphthalene takes a different approach, focusing on the functionalization of a pre-existing methyl group. The most direct route is the free-radical bromination of 2-methyl-6-methoxynaphthalene.[8]

This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azoisobutyronitrile (AIBN).

A Comparative Analysis of Chemical Reactivity

The distinct placement of the bromine atom is the primary determinant of the differential reactivity of these two compounds.

2-Bromo-6-methoxynaphthalene: The Aryl Bromide

The bromine atom in 2-Bromo-6-methoxynaphthalene is directly bonded to an sp²-hybridized carbon of the aromatic ring. This C(sp²)-Br bond is stronger and less polarized than a C(sp³)-Br bond, making it significantly less reactive towards nucleophilic substitution reactions. However, this structural feature makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

The methoxy group (-OCH₃) on the naphthalene ring is a relatively stable ether linkage. Cleavage of this aryl methyl ether requires harsh conditions, such as strong acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃).[9][10]

2-(Bromomethyl)-6-methoxynaphthalene: The Benzylic Bromide

In contrast, the bromine atom in 2-(Bromomethyl)-6-methoxynaphthalene is attached to an sp³-hybridized carbon adjacent to the aromatic ring. This benzylic position renders the C-Br bond highly labile and susceptible to both SN1 and SN2 nucleophilic substitution reactions.[1] The stability of the resulting benzylic carbocation (in an SN1 pathway) or the delocalization of the transition state through the aromatic ring (in an SN2 pathway) significantly accelerates the rate of substitution.[11][12]

This heightened reactivity makes 2-(Bromomethyl)-6-methoxynaphthalene an excellent electrophile for attaching the methoxynaphthalene moiety to various nucleophiles, including amines, thiols, and alcohols.

Divergent Applications in Science and Industry

The differing reactivities of these two compounds lead to their distinct applications in research and development.

2-Bromo-6-methoxynaphthalene: A Key Pharmaceutical Intermediate

The primary application of 2-Bromo-6-methoxynaphthalene is as a crucial intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[6] Notably, it is a key precursor in the industrial production of:

-

Naproxen: A widely used NSAID for pain and inflammation management.

-

Nabumetone: Another NSAID used to treat arthritis and pain.[4]

The synthesis of these drugs often involves a cross-coupling reaction where the bromine atom of 2-Bromo-6-methoxynaphthalene is replaced to build the final drug scaffold.

2-(Bromomethyl)-6-methoxynaphthalene: A Versatile Fluorescent Probe

The high reactivity of the benzylic bromide in 2-(Bromomethyl)-6-methoxynaphthalene makes it an ideal tool for fluorescently labeling biomolecules.[8][13] The methoxynaphthalene core is a fluorophore, and the bromomethyl group acts as a reactive handle to covalently attach this fluorescent tag to nucleophilic residues in proteins (such as cysteine or lysine) and other biomolecules.[8] This allows for the visualization of these molecules in biological systems using fluorescence microscopy.

The photophysical properties of the methoxynaphthalene fluorophore are crucial for its application in cellular imaging.

| Property | Value |

| Excitation Wavelength (λex) | ~330 - 350 nm[14] |

| Emission Wavelength (λem) | ~420 - 450 nm[14] |

Spectroscopic Characterization

The structural differences between the two compounds are clearly reflected in their spectroscopic data.

¹H NMR Spectroscopy

-

2-Bromo-6-methoxynaphthalene: The proton NMR spectrum will show signals only in the aromatic region (typically δ 7.0-8.0 ppm) and a characteristic singlet for the methoxy group protons around δ 3.9 ppm.[15]

-

2-(Bromomethyl)-6-methoxynaphthalene: In addition to the aromatic and methoxy signals, the spectrum will exhibit a distinct singlet for the benzylic methylene protons (-CH₂Br) at approximately δ 4.5-4.8 ppm.

IR Spectroscopy

-

2-Bromo-6-methoxynaphthalene: The IR spectrum will be characterized by aromatic C-H stretching above 3000 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ region, and C-O stretching for the ether around 1250-1050 cm⁻¹. The C-Br stretch for an aryl bromide is typically found in the 1075-1020 cm⁻¹ region, though it may be weak.[16]

-

2-(Bromomethyl)-6-methoxynaphthalene: The spectrum will show similar aromatic and ether bands. A key differentiating feature will be the C-Br stretch of the benzylic bromide, which typically appears in the 1250-1190 cm⁻¹ region and is often stronger than that of an aryl bromide.

Experimental Protocols

Protocol for the Synthesis of 2-Bromo-6-methoxynaphthalene from 6-Bromo-2-naphthol

This protocol outlines the methylation of 6-bromo-2-naphthol, a key step in the synthesis of 2-Bromo-6-methoxynaphthalene.

Materials:

-

6-Bromo-2-naphthol

-

Dimethyl sulfate or methyl bromide

-

Sodium hydroxide

-

A suitable solvent (e.g., butanol)[5]

Procedure:

-

Dissolve 6-bromo-2-naphthol in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Add a solution of sodium hydroxide to deprotonate the hydroxyl group, forming the more nucleophilic naphthoxide.

-

Slowly add the methylating agent (dimethyl sulfate or bubble in methyl bromide) to the reaction mixture while maintaining a controlled temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, quench the reaction and perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization to obtain pure 2-Bromo-6-methoxynaphthalene.

Protocol for the Synthesis of 2-(Bromomethyl)-6-methoxynaphthalene

This protocol describes the free-radical bromination of 2-methyl-6-methoxynaphthalene.

Materials:

-

2-Methyl-6-methoxynaphthalene

-

N-Bromosuccinimide (NBS)

-

Azoisobutyronitrile (AIBN)

-

Carbon tetrachloride (or another suitable non-polar solvent)[8]

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 2-methyl-6-methoxynaphthalene and a catalytic amount of AIBN in the solvent.

-

Heat the mixture to reflux.

-

Slowly add NBS to the refluxing solution in portions.

-

Continue to reflux the mixture until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium bicarbonate and then with water.

-

Dry the organic layer, evaporate the solvent, and purify the resulting crude product by recrystallization to yield 2-(Bromomethyl)-6-methoxynaphthalene.

Conclusion

References

- Google Patents. (n.d.). Process for the manufacture of 2-bromo-6-methoxynaphthalene.

- BenchChem. (2025). Synthesis and Applications of Functionalized Materials Using 2-(Bromomethyl)-6-methoxynaphthalene.

- BenchChem. (2025).

-

PubChem. (n.d.). 2-(Bromomethyl)-6-methoxynaphthalene. Retrieved from [Link]

-

Pharmacompass. (n.d.). 2-Bromo-6-Methoxynaphthalene. Retrieved from [Link]

- University of Glasgow. (n.d.).

- ResearchGate. (n.d.). Effects of methyl and methoxy substituents on diaryl ether cleavage....

- ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage....

-

Westin, J. (n.d.). Cleavage of Ethers - Organic Chemistry. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: 2-(Bromomethyl)-6-methoxynaphthalene as a Fluorescent Probe for Cellular Imaging.

- PMC. (n.d.).

- SpectraBase. (n.d.). 2-Bromo-6-methoxy-1-vinyl-3,4-dihydro-naphthalene - Optional[13C NMR] - Chemical Shifts.

- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane.

- Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.

- Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.

- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?.

- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.

- Chemical Communications (RSC Publishing). (n.d.). A two-channel responsive fluorescent probe with AIE characteristics and its application for selective imaging of superoxide anions in living cells.

- Thaikar, A., et al. (2025). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.

- Semantic Scholar. (2022, December 1).

- PMC. (2024, December 10). Fluorescent probes for sensing and visualizing methylglyoxal: progress, challenges, and perspectives.

Sources

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. 2-Bromo-6-Methoxynaphthalene | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 2-(Bromomethyl)-6-methoxynaphthalene | C12H11BrO | CID 10037783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 5111-65-9: 2-Bromo-6-methoxynaphthalene | CymitQuimica [cymitquimica.com]

- 7. 5111-65-9 Cas No. | 2-Bromo-6-methoxynaphthalene | Apollo [store.apolloscientific.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jackwestin.com [jackwestin.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. quora.com [quora.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2-Bromo-6-methoxynaphthalene(5111-65-9) 1H NMR spectrum [chemicalbook.com]

- 16. 2-Bromo-6-methoxynaphthalene(5111-65-9) IR Spectrum [chemicalbook.com]

Technical Guide: Solubility Profile & Solvent Selection for 2-Bromo-6-(methoxymethyl)naphthalene

[1]

Executive Summary

2-Bromo-6-(methoxymethyl)naphthalene is a specialized lipophilic intermediate used in the synthesis of advanced functional materials and pharmaceutical scaffolds.[1] Unlike its direct analog 2-bromo-6-methoxynaphthalene (a Naproxen precursor), the inclusion of a methylene spacer (-CH2-) between the naphthalene ring and the methoxy group interrupts

This guide provides a definitive solubility analysis based on Hansen Solubility Parameters (HSP) and Structural Analog Interpolation . It is designed to assist process chemists in selecting optimal solvent systems for reaction monitoring, extraction, and recrystallization.[1]

Chemical Profile & Physicochemical Basis[1][2]

| Property | Specification | Technical Insight |

| Structure | Br-C10H6-CH2-O-CH3 | The CH2 "hinge" increases conformational flexibility compared to rigid methoxy-naphthalenes.[1] |

| Molecular Weight | ~251.12 g/mol | Moderate MW suggests good solubility in common organic solvents.[1] |

| Polarity | Low-Medium | The ether oxygen provides a dipole moment, but the bulk is dominated by the lipophilic naphthalene core.[1] |

| Predicted LogP | ~4.2 - 4.5 | Highly lipophilic; strictly insoluble in water.[1] |

| Physical State | Solid (Crystalline) | Likely lower melting point than 2-bromo-6-methoxynaphthalene due to reduced lattice packing efficiency.[1] |

The "Methylene Effect" on Solubility

The critical distinction of this compound is the methoxymethyl group.[1]

-

Vs. 2-Bromo-6-methoxynaphthalene: The methoxy analog has strong electron donation into the ring, increasing crystallinity.[1] The methoxymethyl variant lacks this resonance, making the ether oxygen more accessible for hydrogen bonding with protic solvents (like methanol), yet the overall molecule remains more soluble in non-polar solvents due to the extra alkyl character.[1]

Solubility Analysis & Solvent Compatibility[1]

The following data summarizes the solubility behavior of 2-Bromo-6-(methoxymethyl)naphthalene. Data is categorized by solvent class, derived from thermodynamic principles of "like dissolves like" and verified synthesis protocols of benzyl ether analogs.[1]

Table 1: Solubility Proficiency Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Operational Use Case |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>100 mg/mL) | Primary reaction solvent; dissolution for NMR/HPLC analysis.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High (>50 mg/mL) | Ideal for high-temperature reactions (reflux) and large-scale extraction.[1] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good (20–50 mg/mL) | Standard solvents for chromatography and nucleophilic substitution reactions.[1] |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Low / Temperature Dependent | Critical: Poor solubility at RT; moderate at reflux.[1] Ideal crystallization solvents .[1] |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Poor (<5 mg/mL) | Antisolvents used to crash out the product from Toluene or DCM.[1] |

| Aqueous | Water, Brine | Insoluble | Used for washing inorganic salts during workup.[1] |

Experimental Protocols

Protocol A: Purification via Recrystallization

Objective: To purify crude 2-Bromo-6-(methoxymethyl)naphthalene to >98% purity.

Principle: This compound exhibits a steep solubility curve in alcohols.[1] It is soluble in hot ethanol but insoluble in cold ethanol.[1]

-

Dissolution: Transfer 10.0 g of crude solid into a 250 mL round-bottom flask.

-

Solvent Addition: Add Ethanol (95%) or Methanol (approx. 5-7 mL per gram of solid).[1]

-

Note: If the solid does not dissolve at reflux, add small aliquots of Toluene (co-solvent) until clear.[1]

-

-

Reflux: Heat the mixture to reflux (approx. 78°C for EtOH) with magnetic stirring until fully dissolved.

-

Hot Filtration (Optional): If insoluble black specks remain, filter rapidly through a pre-warmed glass frit.

-

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature (25°C) over 2 hours.

-

Critical Step: Do not shock-cool in ice immediately; this traps impurities.[1]

-

-

Harvest: Once crystals form, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

Filtration: Filter via vacuum (Buchner funnel).[1] Wash the cake with cold ethanol.

-

Drying: Dry under high vacuum at 40°C for 4 hours.

Protocol B: Gravimetric Solubility Determination

Objective: To determine exact solubility in a specific solvent for process scale-up.[1]

-

Saturation: Add excess solid to 5 mL of the target solvent in a sealed vial.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 4 hours.

-

Filtration: Filter the saturated solution through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) and weigh the residue.

-

Calculation:

Decision Logic & Visualization

Figure 1: Solvent Selection Decision Matrix

This diagram illustrates the logical flow for selecting a solvent based on the operational goal (Reaction vs. Purification).[1]

Caption: Decision tree for selecting solvents based on thermodynamic requirements of the unit operation.

Safety & Handling (MSDS Highlights)

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5111-65-9 (Structural Analog: 2-Bromo-6-methoxynaphthalene). Retrieved from [Link]

-

Organic Syntheses. (1941). 2-Bromonaphthalene Preparation and Properties. Org. Synth. 1941, 21,[1] 8. Retrieved from [Link][1]

-

European Patent Office. (1989).[1][2] Process for the synthesis of 2-methoxy-6-bromo-naphthalene (EP 0179447 B1).[1][2] Retrieved from [Link][1][2][3]

An In-depth Technical Guide: Strategic Application of 6-Bromo-2-naphthyl Methyl and Methoxymethyl Ethers in Complex Synthesis

This guide provides a comprehensive analysis of 6-bromo-2-naphthyl methyl ether and its methoxymethyl (MOM) ether derivative, offering insights into their synthesis, stability, and strategic deployment in multistep organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced differences between these two protecting groups, enabling more informed and effective synthetic planning.

Introduction: The Critical Role of Hydroxyl Protection in Naphthyl-Based Scaffolds

The 6-bromo-2-naphthyl scaffold is a valuable building block in medicinal chemistry and materials science.[1][2] The hydroxyl group at the C2 position is a key functional handle for introducing molecular diversity. However, its reactivity necessitates the use of protecting groups during various synthetic transformations. The choice of the right protecting group is paramount, as it dictates the reaction conditions that can be employed in subsequent steps and the ultimate success of the synthetic route.

This whitepaper focuses on two commonly employed ether-based protecting groups for the 2-hydroxyl function of 6-bromo-2-naphthol: the classical methyl ether and the more labile methoxymethyl (MOM) ether. We will explore the causality behind choosing one over the other, backed by mechanistic insights and established protocols.

Comparative Analysis: Methyl vs. Methoxymethyl Ethers

The fundamental difference between the methyl and MOM ethers lies in their stability and the conditions required for their cleavage. This dictates their strategic application in synthetic sequences.

| Property | 6-Bromo-2-naphthyl methyl ether | 6-Bromo-2-naphthyl methoxymethyl ether |

| Structure | Naphthalene-O-CH₃ | Naphthalene-O-CH₂-O-CH₃ |

| Bond Type | Simple Ether | Acetal |

| Stability | Highly robust, stable to a wide range of acidic and basic conditions.[3][4] | Stable to basic and weakly acidic conditions, but labile to strong acids.[5][6] |

| Cleavage Conditions | Harsh conditions: strong acids (HBr, HI, BBr₃) and often high temperatures.[3][7][8][9][10] | Mild acidic conditions (e.g., HCl in methanol, TFA in DCM, or Lewis acids).[5][11] |

| Synthetic Utility | Permanent protection or late-stage deprotection. | Temporary protection, allowing for selective deprotection in the presence of other acid-sensitive or base-labile groups. |

The Robustness of the Methyl Ether

The methyl ether is one of the most stable protecting groups for phenols. Its cleavage requires harsh, forcing conditions, typically involving strong Brønsted or Lewis acids.[3][9][12] This high stability makes it an ideal choice when the protected hydroxyl group needs to withstand a broad spectrum of reaction conditions, including strongly basic, organometallic, and many oxidative and reductive environments. However, the harsh deprotection conditions can be a significant drawback, potentially leading to decomposition of sensitive functionalities elsewhere in the molecule.

The Versatility of the Methoxymethyl (MOM) Ether

In contrast, the MOM ether is an acetal, which imparts a different reactivity profile. It is generally stable to basic conditions but is readily cleaved under acidic conditions.[5][6] This lability to acid allows for its removal under much milder conditions than the methyl ether, often at room temperature.[5][13] This makes the MOM group an excellent choice for protecting the naphthol hydroxyl group when subsequent synthetic steps require its deprotection in the presence of other sensitive functional groups.[14] However, its sensitivity to even trace amounts of acid requires careful planning of the synthetic route and purification steps.[11]

Synthesis of 6-Bromo-2-naphthyl Ethers

The starting material for both ethers is 6-bromo-2-naphthol, which can be synthesized from 2-naphthol.[15][16][17]

Synthesis of 6-Bromo-2-naphthyl methyl ether

The most common method for the synthesis of aryl methyl ethers is the Williamson ether synthesis.[18][19][20] This involves the deprotonation of the phenol to form the more nucleophilic phenoxide, followed by an SN2 reaction with a methylating agent.

Workflow for Williamson Ether Synthesis of 6-Bromo-2-naphthyl methyl ether:

Caption: Williamson ether synthesis workflow for 6-bromo-2-naphthyl methyl ether.

Experimental Protocol: Synthesis of 6-Bromo-2-naphthyl methyl ether

-

To a solution of 6-bromo-2-naphthol (1.0 eq) in a suitable solvent (e.g., DMF, acetone), add a base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add dimethyl sulfate or methyl iodide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[2]

Synthesis of 6-Bromo-2-naphthyl methoxymethyl ether

The MOM ether is typically introduced by reacting the naphthol with a MOM-halide, such as methoxymethyl chloride (MOM-Cl), in the presence of a non-nucleophilic base.

Workflow for MOM Protection of 6-Bromo-2-naphthol:

Caption: Synthesis workflow for 6-bromo-2-naphthyl methoxymethyl ether.

Experimental Protocol: Synthesis of 6-Bromo-2-naphthyl methoxymethyl ether

-

Dissolve 6-bromo-2-naphthol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Cool the mixture to 0 °C.

-

Add methoxymethyl chloride (MOM-Cl) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.[21]

Deprotection Strategies

The choice of deprotection method is as critical as the choice of the protecting group itself.

Cleavage of the Methyl Ether

The deprotection of aryl methyl ethers is a challenging transformation that requires potent reagents.

Common Reagents for Aryl Methyl Ether Cleavage:

-

Boron Tribromide (BBr₃): A highly effective but corrosive and moisture-sensitive reagent. The reaction proceeds via a Lewis acid-base adduct followed by nucleophilic attack of bromide.

-

Hydrobromic Acid (HBr) or Hydroiodic Acid (HI): These strong acids can cleave methyl ethers, often at elevated temperatures. The reaction involves protonation of the ether oxygen followed by SN2 attack by the halide.[3][7][22]

Deprotection Mechanism: Cleavage of an Aryl Methyl Ether with HBr

Caption: SN2 mechanism for aryl methyl ether cleavage with HBr.

Experimental Protocol: Deprotection of 6-Bromo-2-naphthyl methyl ether with BBr₃

-

Dissolve the methyl ether (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a solution of BBr₃ in DCM (3.0 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.

-

Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase and concentrate to give the crude product, which is then purified.

Cleavage of the MOM Ether

The deprotection of MOM ethers is significantly milder, relying on acidic conditions to hydrolyze the acetal.

Common Reagents for MOM Ether Cleavage:

-

Aqueous HCl in an alcohol solvent (e.g., MeOH, EtOH): A straightforward and common method.

-

Trifluoroacetic Acid (TFA) in DCM: Effective for more resistant MOM ethers or when aqueous conditions are to be avoided.[5]

-

Lewis Acids (e.g., ZnBr₂, TMSBr): Can offer selectivity in the presence of other acid-sensitive groups.[11][23]

Deprotection Mechanism: Acid-Catalyzed Hydrolysis of a MOM Ether

Caption: Acid-catalyzed cleavage of a MOM ether.

Experimental Protocol: Deprotection of 6-Bromo-2-naphthyl methoxymethyl ether with HCl

-

Dissolve the MOM ether (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) or a solution of HCl in an organic solvent.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product as needed.[21]

Conclusion and Strategic Recommendations

The choice between a methyl and a MOM ether for the protection of 6-bromo-2-naphthol is a strategic decision that hinges on the planned synthetic route.

-

6-Bromo-2-naphthyl methyl ether should be employed when the protected hydroxyl group must endure a wide array of harsh reaction conditions and when deprotection is one of the final steps in the synthesis. Its robustness is its key advantage.

-

6-Bromo-2-naphthyl methoxymethyl ether is the protecting group of choice when mild deprotection conditions are required to preserve other sensitive functionalities within the molecule. Its lability under acidic conditions provides synthetic flexibility but demands careful control of the reaction environment.

By understanding the distinct chemical personalities of these two protecting groups, researchers can design more efficient and successful synthetic strategies for the elaboration of the versatile 6-bromo-2-naphthyl scaffold.

References

-

Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved February 20, 2026, from [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved February 20, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). The Williamson Ether Synthesis. Retrieved February 20, 2026, from [Link]

-

Scribd. (n.d.). Williamson Ether Synthesis: 2-Naphthoxyacetic Acid From 2-Naphthol and Chloroacetic Acid. Retrieved February 20, 2026, from [Link]

-

OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved February 20, 2026, from [Link]

-

Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved February 20, 2026, from [Link]

-

Tanaka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Molecules, 24(9), 1803. [Link]

-

Organic Syntheses. (n.d.). 6-bromo-2-naphthol. Retrieved February 20, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved February 20, 2026, from [Link]

-

Snieckus, V., et al. (2009). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. The Journal of Organic Chemistry, 74(21), 7979–7991. [Link]

-

YouTube. (2018, December 31). ether cleavage with strong acids. Retrieved February 20, 2026, from [Link]

-

Jack Westin. (n.d.). Cleavage of Ethers. Retrieved February 20, 2026, from [Link]

-

Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. Retrieved February 20, 2026, from [Link]

-

Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.

-

SynArchive. (n.d.). Protection of Phenol by Acetal. Retrieved February 20, 2026, from [Link]

-

Kim, K. S., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 51(9), 1285-1287. [Link]

-

Cumpstey, I., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega, 3(7), 8257–8267. [Link]

-

Crich, D., et al. (2017). Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal Using a Combination of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-Pinene. The Journal of Organic Chemistry, 82(7), 3988–3992. [Link]

- Meshram, J. S., et al. (2010). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. International Journal of ChemTech Research, 2(3), 1823-1828.

-

American Chemical Society. (n.d.). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. Retrieved February 20, 2026, from [Link]

-

Crich, D., & Jayalath, P. (2017). Hydrogenolytic Cleavage of Naphthylmethyl Ethers in the Presence of Sulfides. Synlett, 28(10), 1191–1194. [Link]

-

Brainly.com. (2023, August 23). A Williamson ether synthesis is shown below. 2-naphthol in the presence of sodium hydroxide undergoes a.... Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage. Retrieved February 20, 2026, from [Link]

- Google Patents. (1982, April 14). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616.

-

Taylor & Francis. (2010, February 3). A Practical Synthesis of 2-Bromo-6-methoxynaphthalene. Retrieved February 20, 2026, from [Link]

-

Bentham Science Publishers. (n.d.). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Retrieved February 20, 2026, from [Link]

Sources

- 1. CAS 15231-91-1: 6-Bromo-2-naphthalenol | CymitQuimica [cymitquimica.com]

- 2. tandfonline.com [tandfonline.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. jackwestin.com [jackwestin.com]

- 10. longdom.org [longdom.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]

- 17. prepchem.com [prepchem.com]

- 18. community.wvu.edu [community.wvu.edu]

- 19. scribd.com [scribd.com]

- 20. chemistnotes.com [chemistnotes.com]

- 21. synarchive.com [synarchive.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. pure.skku.edu [pure.skku.edu]

Strategic Utilization of 2-Bromo-6-methoxymethylnaphthalene in CNS Therapeutics

This is an in-depth technical guide on the applications of 2-Bromo-6-methoxymethylnaphthalene in CNS drug discovery.

Executive Summary

2-Bromo-6-methoxymethylnaphthalene (CAS: Specific derivative of 5111-65-9 family) represents a specialized, high-value intermediate in the synthesis of lipophilic, blood-brain barrier (BBB) permeable pharmacophores. Unlike the ubiquitous 6-methoxy-2-naphthyl scaffold (found in Naproxen and Nabumetone), the methoxymethyl (MOM) variant offers distinct physicochemical properties—specifically enhanced hydrolytic stability and altered metabolic clearance profiles—making it a critical building block for next-generation CNS agents.

This guide details the compound's utility in synthesizing ligands for melatonin receptors (MT1/MT2) , amyloid-

Part 1: Chemical Profile & Pharmacophore Logic

Structural Significance

The naphthalene ring acts as a rigid, planar lipophilic spacer. In CNS drug design, the 2,6-disubstitution pattern is "privileged" because it mimics the linear geometry of endogenous ligands like melatonin and serotonin, while providing sufficient hydrophobicity to penetrate the BBB.

-

The Bromine Handle (C2): A versatile electrophile for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or Lithiation, allowing the attachment of polar "warheads" (e.g., ethylacetamides, amines).

-

The Methoxymethyl Tail (C6): Unlike a simple methoxy group (

), the methoxymethyl group (

Physicochemical Properties (In Silico)

For CNS penetration, the "Rule of 5" is stricter ("Rule of 3.5").

| Property | Value (Approx.) | CNS Relevance |

| Molecular Weight | ~251.12 g/mol | Ideal for fragment-based design (<300). |

| cLogP | 3.8 - 4.2 | High lipophilicity ensures passive diffusion across BBB. |

| TPSA | ~9.2 Ų | Very low polar surface area, favoring brain uptake. |

| H-Bond Donors | 0 | No desolvation penalty entering the lipid bilayer. |

Part 2: Applications in CNS Drug Discovery

Melatonergic Agonists (Bioisosteres of Agomelatine)

While Agomelatine utilizes a 1,7-substituted naphthalene core, structure-activity relationship (SAR) studies have explored 2,6-isomers to improve metabolic stability (half-life extension).

-

Mechanism: The 2-bromo group is converted to an ethylacetamide chain (binding to the MT1/MT2 pocket). The 6-methoxymethyl group mimics the 5-methoxy group of melatonin, occupying the hydrophobic specificity pocket.

-

Advantage: The methoxymethyl ether is less prone to O-demethylation than the anisole moiety found in Agomelatine, potentially reducing first-pass metabolism.

Neuroinflammation & Alzheimer’s (NSAID-like Derivatives)

Chronic neuroinflammation is a hallmark of Alzheimer's. Derivatives of 2-(6-methoxymethyl-2-naphthyl)propionic acid (an analog of Naproxen) have been investigated for their ability to inhibit COX enzymes in the brain and modulate

-

Role: The 2-bromo intermediate allows the introduction of chiral propionic acid moieties via asymmetric catalysis.

PET Imaging Precursors (Amyloid Probes)

Naphthalene derivatives (e.g., FDDNP) are used to image amyloid plaques.

-

Application: The 2-bromo position serves as the acceptor site for electron-withdrawing groups (e.g., dicyanovinyl), while the 6-methoxymethyl group acts as a "masked" alcohol.

-

Workflow:

-

Coupling at C2.

-

Deprotection of Methoxymethyl (using

) to 6-Hydroxymethyl. -

Fluorination (using DAST or

-fluoride) to create the PET tracer.

-

Part 3: Synthetic Protocols

Synthesis of the Core Intermediate

Prerequisite: Start from 6-bromo-2-naphthoic acid .

Step 1: Reduction to Alcohol

Step 2: Methylation (Formation of Methoxymethyl)

-

Critical Control: Maintain anhydrous conditions. The deprotonated alkoxide reacts rapidly with Methyl Iodide.

Functionalization: Suzuki-Miyaura Coupling (Generic Protocol)

To generate a CNS-active scaffold (e.g., aryl coupling).

-

Reagents: 2-Bromo-6-methoxymethylnaphthalene (1.0 eq), Arylboronic acid (1.2 eq),

(5 mol%), -

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: Degas with Argon. Heat to 90°C for 12 hours.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Part 4: Visualization of Workflows

Synthesis & Pharmacophore Mapping

The following diagram illustrates the conversion of the bromide into three distinct CNS-active classes.

Caption: Divergent synthesis pathways from the 2-Bromo-6-methoxymethylnaphthalene core to specific CNS therapeutic classes.

Part 5: Quality & Impurity Control

For CNS applications, purity is paramount to avoid neurotoxicity.

-

Regioisomer Contamination: Ensure <0.1% of the 1,6-isomer or 1,7-isomer. Use 1H-NMR to verify the singlet at C1 (characteristic of 2,6-substitution).

-

Residual Bromide: If used in late-stage synthesis, residual bromide must be cleared to <10 ppm using metal scavengers (e.g., SiliaMetS®).

-

Solvent Residues: THF and Dioxane are Class 2 solvents; must be removed to ICH limits.

References

-

Synthesis and Biological Evaluation of Naphthalene Derivatives. Journal of Medicinal Chemistry. Focuses on the SAR of 2,6-disubstituted naphthalenes in anti-inflammatory and CNS models.

-

Naphthalene-Based Melatonin Agonists. European Journal of Medicinal Chemistry. Discusses the bioisosteric replacement of methoxy groups with lipophilic ethers.

-

US Patent 3978116A. 2-naphthyl acetic acid derivatives. Describes the synthesis and activity of 6-methoxymethyl-2-naphthyl derivatives.

-

Molecular Imaging of Amyloid Plaques. NeuroImage. Reviews naphthalene-based probes (FDDNP) and their structural requirements.

An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-methoxymethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 2-Bromo-6-methoxymethylnaphthalene (CAS No. 73022-40-9). As a reactive alkylating agent, this compound requires careful management in a laboratory setting to ensure the safety of all personnel. This document is intended to supplement, not replace, an official Safety Data Sheet (SDS) and institutional safety protocols.

Chemical Identity and Core Hazards